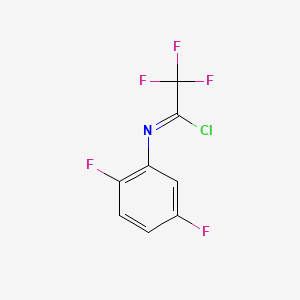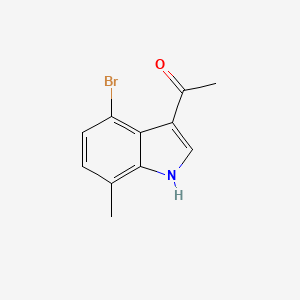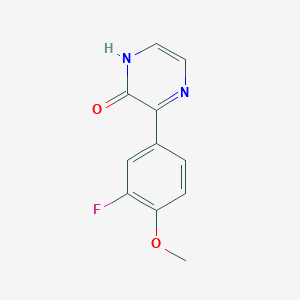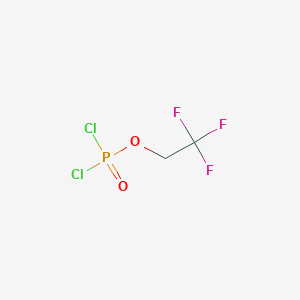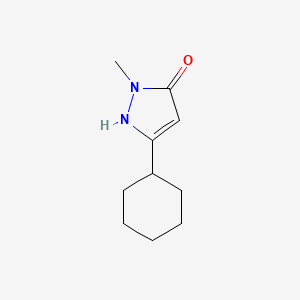
3-(tert-Butoxy)-4-isopropyltoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butoxy)-4-isopropyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tert-butoxy group and an isopropyl group attached to a toluene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-isopropyltoluene typically involves the alkylation of toluene derivatives. One common method is the Friedel-Crafts alkylation, where toluene is reacted with tert-butyl alcohol and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butoxy)-4-isopropyltoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of tert-butoxybenzyl alcohol or ketones.
Reduction: Formation of hydrocarbons such as tert-butylbenzene.
Substitution: Formation of halogenated derivatives like 3-(tert-butoxy)-4-isopropylbromotoluene.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butoxy)-4-isopropyltoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(tert-Butoxy)-4-isopropyltoluene involves its interaction with various molecular targets. The tert-butoxy group can undergo hydrolysis under acidic conditions, releasing tert-butyl alcohol and forming a reactive intermediate. This intermediate can then participate in further chemical reactions, such as nucleophilic substitution or electrophilic addition, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the isopropyl group.
Isopropylbenzene (Cumene): Similar structure but lacks the tert-butoxy group.
tert-Butyl toluene: Similar structure but lacks the isopropyl group.
Uniqueness
3-(tert-Butoxy)-4-isopropyltoluene is unique due to the presence of both tert-butoxy and isopropyl groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Eigenschaften
Molekularformel |
C14H22O |
|---|---|
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
4-methyl-2-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylbenzene |
InChI |
InChI=1S/C14H22O/c1-10(2)12-8-7-11(3)9-13(12)15-14(4,5)6/h7-10H,1-6H3 |
InChI-Schlüssel |
HFHSHFJHABRKEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




